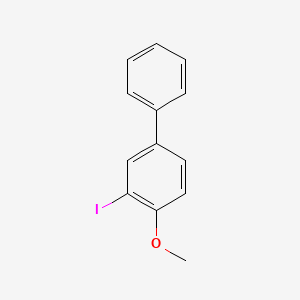

3-Iodo-4-Methoxybiphenyl

Übersicht

Beschreibung

3-Iodo-4-Methoxybiphenyl is a chemical compound with the molecular formula C13H11IO. It has a molecular weight of 310.13 . It is also referred to as (3-iodo-4-methylphenyl)methanol .

Molecular Structure Analysis

The molecular structure of 3-Iodo-4-Methoxybiphenyl consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Wissenschaftliche Forschungsanwendungen

NMR Techniques in Structural Elucidation

3-Hydroxy-4-methoxybiphenyl, a related compound to 3-Iodo-4-Methoxybiphenyl, has been studied using NMR techniques for structural confirmation. NMR has been crucial in establishing complete 13C NMR assignments of the biphenyl system, determining the position of hydroxy versus methoxy substituents through various NMR methods (Huber & Parker, 1990).

Homolysis in Cyclisation of Substituted Biphenyls

The homolysis of N-iodo-amides leads to substituted biphenyl carboxamidyl radicals, which are crucial in the synthesis of lactams. This process demonstrates the significant influence of substituents like methoxy groups on the reaction pathway and the formation of spiro-intermediates in such cyclisation reactions (Glover & Goosen, 1978).

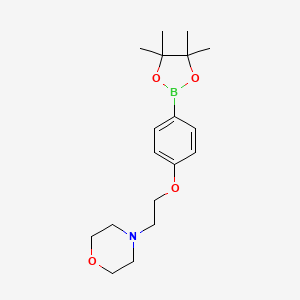

Precursor Molecules in Electrophilic Radiofluorination

4-Iodo-1-[hydroxy(tosyloxy)iodo]benzene, an iodo derivative, serves as a precursor for the synthesis of (4-iodophenyl)aryliodonium salts. These salts are integral in electrophilic radiofluorination and 4-iodophenylation reactions, highlighting the utility of iodo and methoxy substituted compounds in synthesizing reagents for transition metal catalysed cross-coupling reactions (Cardinale et al., 2012).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of compounds like 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one provides insights into the potential applications of methoxy-substituted biphenyls in photonics and optoelectronics. These studies focus on understanding the linear and nonlinear optical characteristics, which are pivotal in designing materials for optical limiting applications (Maidur et al., 2017).

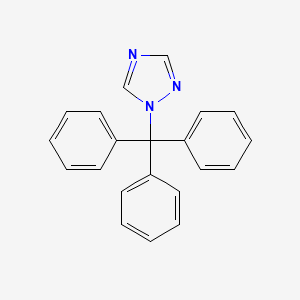

Corrosion Inhibition

Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been investigated for their corrosion inhibition performance on mild steel in acidic environments. These studies emphasize the effectiveness of such compounds in inhibiting corrosion, which has practical implications in material science and industrial applications (Bentiss et al., 2009).

Safety and Hazards

The safety data sheet for 3-Iodo-4-Methoxybiphenyl indicates that it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Relevant Papers One relevant paper discusses the synthesis of 2-Alkyl-4-methoxybiphenyl-4’-carboxylic Acids through Sonogashira coupling and electrophilic cyclization reactions . Another paper discusses the glucose electrooxidation performance of 3-Iodoindoles, which could be related to 3-Iodo-4-Methoxybiphenyl .

Eigenschaften

IUPAC Name |

2-iodo-1-methoxy-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVZVAJPVTXFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397602 | |

| Record name | 3-Iodo-4-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91718-20-6 | |

| Record name | 3-Iodo-4-Methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

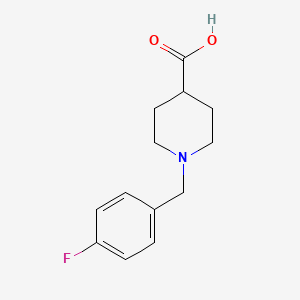

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)